molecular formula C8H16Cl2Ru B8217641 Dichloro(cycloocta-1,5-diene)ruthenium(II)

Dichloro(cycloocta-1,5-diene)ruthenium(II)

Cat. No.: B8217641
M. Wt: 284.2 g/mol
InChI Key: ALWRTBBASJHPIE-UHFFFAOYSA-L
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Description

Dichloro(cycloocta-1,5-diene)ruthenium(II) is an organometallic compound with the chemical formula C8H12Cl2Ru. It is a coordination complex where ruthenium is bonded to two chloride ions and a cycloocta-1,5-diene ligand. This compound is known for its catalytic properties and is widely used in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(cycloocta-1,5-diene)ruthenium(II) can be synthesized by reacting ruthenium trichloride with cycloocta-1,5-diene in the presence of a reducing agent. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve heating the mixture to facilitate the formation of the desired complex .

Industrial Production Methods

In industrial settings, the production of dichloro(cycloocta-1,5-diene)ruthenium(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually purified through recrystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dichloro(cycloocta-1,5-diene)ruthenium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with dichloro(cycloocta-1,5-diene)ruthenium(II) include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes .

Mechanism of Action

The mechanism by which dichloro(cycloocta-1,5-diene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can activate or stabilize certain chemical species, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and the ligands present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(cycloocta-1,5-diene)ruthenium(II) is unique due to its specific coordination environment and the properties imparted by the cycloocta-1,5-diene ligand. This makes it particularly effective in certain catalytic applications, where it can offer advantages in terms of activity, selectivity, and stability compared to similar compounds .

Properties

IUPAC Name

cyclooctane;dichlororuthenium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16.2ClH.Ru/c1-2-4-6-8-7-5-3-1;;;/h1-8H2;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRTBBASJHPIE-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCCC1.Cl[Ru]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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